
Dihydroisopimaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroisopimaric acid is a diterpenoid compound derived from isopimaric acid. It is a tricyclic diterpene with a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol. This compound is known for its biological activities and is commonly found in the resin of coniferous trees such as Pinus, Larix, and Picea .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydroisopimaric acid can be synthesized from isopimaric acid through hydrogenation. The process involves the reduction of isopimaric acid using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out at room temperature and atmospheric pressure .
Another method involves the oxidation of methyl dihydroisopimarate using 3-chloroperbenzoic acid, which results in the formation of 7,8-epoxy derivatives and 7α-hydroxydihydrosandaracopimarate . Additionally, selenium dioxide in dioxane can be used to oxidize this compound or its ester to produce 14α-hydroxy derivatives .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of resin acids from the sap of coniferous trees. The resin is treated with solvents to separate the diterpene acids, followed by hydrogenation to convert isopimaric acid to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroisopimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane is commonly used to oxidize this compound to produce 14α-hydroxy derivatives.
Major Products Formed
Applications De Recherche Scientifique
Dihydroisopimaric acid has several scientific research applications due to its biological activities. It is known to activate large conductance calcium-activated potassium channels (BK channels), which are involved in various physiological processes . This compound has been studied for its potential anti-inflammatory, antibacterial, and antiviral properties .
In chemistry, this compound is used as a starting material for the synthesis of various derivatives with potential pharmacological activities . In biology and medicine, it is investigated for its potential therapeutic effects on diseases related to ion channel dysfunction . In industry, this compound is used in the production of resins and adhesives .
Mécanisme D'action
Dihydroisopimaric acid exerts its effects by activating large conductance calcium-activated potassium channels (BK channels). These channels play a crucial role in regulating membrane potential and cellular excitability . The activation of BK channels by this compound leads to membrane hyperpolarization, which can modulate various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopimaric acid: The precursor to dihydroisopimaric acid, known for its antibacterial, antimicrobial, anti-inflammatory, antiviral, and antitumor properties.
Abietic acid: Another diterpene acid found in coniferous resins, known for its anti-inflammatory and antimicrobial properties.
Dehydroabietic acid: A derivative of abietic acid with potential anti-inflammatory and anticancer activities.
Uniqueness
This compound is unique due to its specific activation of BK channels, which distinguishes it from other similar diterpene acids. This unique mechanism of action makes it a valuable compound for research in ion channel modulation and related therapeutic applications .
Propriétés
Formule moléculaire |
C20H32O2 |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(1R,4aR,4bS,7S,10aR)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 |
Clé InChI |
NQJDHQUUJULIEJ-KRFUXDQASA-N |
SMILES isomérique |
CC[C@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C |
SMILES canonique |
CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


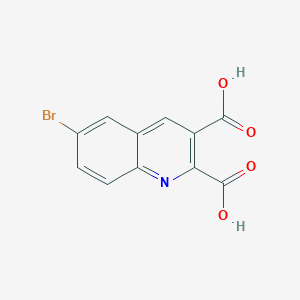


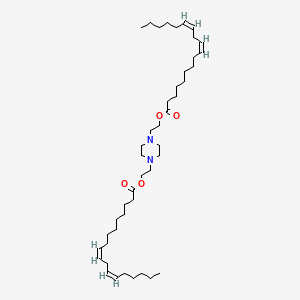
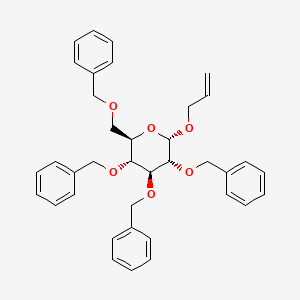

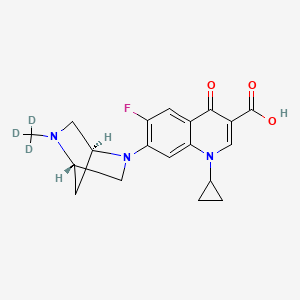
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
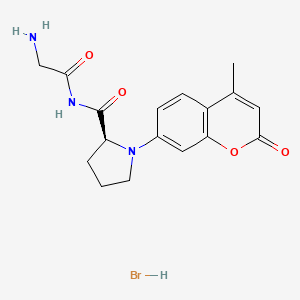


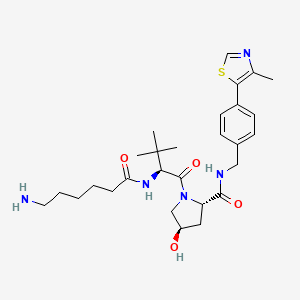
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)

